Cas no 299441-49-9 (5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine)
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
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- Inchi: 1S/C8H5BrFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
- InChI Key: UMCVQDXJMQLZEJ-UHFFFAOYSA-N
- SMILES: S1C(C2=CC(Br)=CC=C2F)=NN=C1N
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B805245-25mg |
5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B805245-50mg |
5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B805245-250mg |
5-(5-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 250mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-71935-0.05g |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-71935-0.1g |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-71935-0.25g |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-71935-0.5g |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-71935-1.0g |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-71935-2.5g |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-71935-5.0g |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-49-9 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Recent Advances in the Study of 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299441-49-9)
The compound 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299441-49-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a thiadiazole core, has been investigated for its biological activities, particularly in the context of kinase inhibition and antimicrobial properties. Recent studies have explored its synthesis, structural modifications, and pharmacological profiles, shedding light on its mechanism of action and potential as a lead compound for drug development.
One of the key findings in recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine exhibits potent inhibitory activity against JAK2 and FLT3 kinases, which are critical targets in myeloproliferative disorders and acute myeloid leukemia. The study utilized molecular docking and in vitro assays to elucidate the binding interactions and selectivity profile of the compound, providing a foundation for further optimization.
In addition to its kinase inhibitory properties, recent investigations have highlighted the antimicrobial potential of 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings suggest that structural derivatives of this compound could be developed as novel antibiotics to address the growing threat of antimicrobial resistance.
Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary studies conducted in 2024 have shown that 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can modulate the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in Alzheimer's disease. The compound demonstrated neuroprotective effects in vitro by reducing tau hyperphosphorylation and amyloid-beta aggregation. While these results are promising, further in vivo studies are needed to validate its therapeutic potential in neurodegenerative models.
The synthesis and structural optimization of 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine have also been a focus of recent research. A 2023 study in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route for the compound, utilizing a one-pot cyclization strategy. This method not only improved the scalability of the synthesis but also enabled the introduction of various substituents to explore structure-activity relationships (SAR). The study identified several derivatives with enhanced pharmacokinetic properties, including improved solubility and metabolic stability.
Despite these advancements, challenges remain in the development of 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine as a therapeutic agent. Issues such as bioavailability, off-target effects, and potential toxicity need to be addressed through comprehensive preclinical studies. Future research directions may include the development of prodrug formulations, combination therapies, and targeted delivery systems to enhance the compound's efficacy and safety profile.
In conclusion, 5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299441-49-9) represents a promising scaffold for drug discovery across multiple therapeutic areas. Its diverse biological activities, coupled with recent advances in synthesis and structural optimization, underscore its potential as a lead compound. Continued research efforts will be essential to fully exploit its therapeutic applications and translate these findings into clinical benefits.
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